molecular formula C13H16N2O B2411991 N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide CAS No. 2176573-48-9

N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide

Cat. No. B2411991
CAS RN: 2176573-48-9
M. Wt: 216.284
InChI Key: DRXUXIPEWKOBDK-UHFFFAOYSA-N
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Description

N-(Pyridin-2-yl)prop-2-enamide is a type of organic compound that contains a pyridine ring . Pyridine is a basic heterocyclic organic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .


Synthesis Analysis

N-(Pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP, and the conditions are mild and metal-free .


Molecular Structure Analysis

The molecular structure of similar compounds like N-(Pyridin-2-yl)prop-2-enamide typically consists of a pyridine ring attached to an amide group . The exact structure would depend on the specific substituents attached to the molecule.


Chemical Reactions Analysis

N-(Pyridin-2-yl)amides can react under various conditions to form different products . For example, they can undergo C–C bond cleavage promoted by I2 and TBHP to form 3-bromoimidazo[1,2-a]pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(Pyridin-2-yl)prop-2-enamide would depend on its exact molecular structure. Similar compounds like N-(Pyridin-2-yl)prop-2-enamide are solid at room temperature .

Future Directions

The future research directions could involve studying the biological activity of N-(Pyridin-2-yl)prop-2-enamide and its derivatives, as well as developing more efficient synthesis methods .

properties

IUPAC Name

N-[cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-12(16)15-13(10-6-5-7-10)11-8-3-4-9-14-11/h2-4,8-10,13H,1,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXUXIPEWKOBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1CCC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide

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